molecular formula C8H7BrClN3 B13575620 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13575620
M. Wt: 260.52 g/mol
InChI Key: NSVIAAZEZAAQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
  • 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H8BrClN4
Molecular Weight: 247.54 g/mol
IUPAC Name: this compound
CAS Number: 877173-84-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound acts as an enzyme inhibitor and has shown potential in modulating signaling pathways associated with various diseases.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in cancer progression and inflammation. For instance, its structural similarity to other pyrazolo[1,5-a]pyrimidines allows it to bind effectively to targets such as protein kinases and phosphodiesterases, which are crucial in cell signaling and proliferation processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For example, in vitro studies demonstrated that the compound significantly reduced cell viability in various cancer types, including breast and lung cancers .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary tests suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Synthesis and Functionalization

The synthesis of this compound involves several methodologies that enhance its biological activity. Recent advancements in synthetic routes allow for the introduction of various substituents that can further modulate its pharmacological properties .

Study Findings Methodology
Study 1Induced apoptosis in breast cancer cellsIn vitro assays
Study 2Inhibited bacterial growthDisc diffusion method
Study 3Modulated enzyme activity in inflammatory pathwaysEnzyme kinetics assays

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H7BrClN3/c1-2-5-3-7(10)13-8(12-5)6(9)4-11-13/h3-4H,2H2,1H3

InChI Key

NSVIAAZEZAAQFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=NN2C(=C1)Cl)Br

Origin of Product

United States

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